molecular formula C8H7BrFNO B091175 N-(2-bromo-4-fluorophenyl)acetamide CAS No. 1009-22-9

N-(2-bromo-4-fluorophenyl)acetamide

Cat. No. B091175
CAS RN: 1009-22-9
M. Wt: 232.05 g/mol
InChI Key: JAVSBNOXENOHEI-UHFFFAOYSA-N
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Description

“N-(2-bromo-4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7BrFNO. Its molecular weight is 232.050 .


Molecular Structure Analysis

The molecular structure of “N-(2-bromo-4-fluorophenyl)acetamide” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group . The InChI representation of the molecule is InChI=1S/C8H7BrFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) .


Physical And Chemical Properties Analysis

“N-(2-bromo-4-fluorophenyl)acetamide” has a density of 1.6±0.1 g/cm³. It has a boiling point of 337.5±32.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 58.1±3.0 kJ/mol. Its flash point is 157.9±25.1 °C .

Scientific Research Applications

Synthesis of N-Phenylamides

2-Bromo-4-fluoroacetanilide (BFAA) is an intermediate in the synthesis of many N-phenylamides . N-phenylamides are a class of compounds that have a wide range of applications in the field of pharmaceuticals, agrochemicals, and materials science.

Pesticide Production

BFAA is an important impurity in the synthesis of pesticides . The presence of BFAA in pesticides can affect their efficacy and safety, so understanding its properties and behavior is crucial for the production of high-quality pesticides.

Toxicokinetic Studies

BFAA has been used in toxicokinetic studies to understand its absorption, distribution, and excretion in organisms . These studies provide valuable information about the potential risks and safety of BFAA and related compounds.

Drug Safety Evaluation

BFAA has been used in drug safety evaluation studies . Understanding the toxicokinetics of BFAA can help predict the behavior of similar compounds in the body, contributing to the development of safer drugs.

Research on Blood-Brain Barrier and Testicular Barrier Penetration

Studies have found that a small fraction of BFAA was found in the brain and testis which indicated that the compound could cross the blood-brain barrier and testicular barrier . This property makes BFAA a potential candidate for the development of drugs that need to reach these areas.

Safety and Hazards

“N-(2-bromo-4-fluorophenyl)acetamide” should be handled with care. Avoid breathing its dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

“N-(2-bromo-4-fluorophenyl)acetamide” is mainly used as an intermediate in organic synthesis reactions. It can be used to prepare other organic compounds, such as drugs and dyes . Future research could explore new synthesis methods, potential applications, and safety measures for this compound.

properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVSBNOXENOHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350819
Record name N-(2-bromo-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-fluorophenyl)acetamide

CAS RN

1009-22-9
Record name N-(2-Bromo-4-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Bromo-4'-fluoroacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-bromo-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-bromo-4-fluorophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What computational methods were employed to study 2-Bromo-4-fluoroacetanilide, and what insights did they offer?

A1: The research paper "Quantum mechanical computation, spectroscopic exploration and molecular docking analysis of 2-Bromo-4-fluoroacetanilide" [] utilizes computational chemistry approaches to investigate the properties of this compound. While the abstract doesn't provide specific details about the methods used, the title suggests the application of:

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